molecular formula C15H23FN2O B8092792 1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine

1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine

Cat. No.: B8092792
M. Wt: 266.35 g/mol
InChI Key: YOQFHYDNTJLQTN-UHFFFAOYSA-N
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Description

1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butoxymethyl group: This step often involves the use of tert-butyl chloroformate or similar reagents under basic conditions.

    Attachment of the 4-fluorophenyl group: This can be done through nucleophilic substitution reactions using 4-fluorobenzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, sulfonates, and other leaving groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxymethyl)-4-phenylpyrrolidin-3-amine: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    1-(tert-Butoxymethyl)-4-(4-chlorophenyl)pyrrolidin-3-amine: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.

Uniqueness

1-(tert-Butoxymethyl)-4-(4-fluorophenyl)pyrrolidin-3-amine is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxymethyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-15(2,3)19-10-18-8-13(14(17)9-18)11-4-6-12(16)7-5-11/h4-7,13-14H,8-10,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQFHYDNTJLQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCN1CC(C(C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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